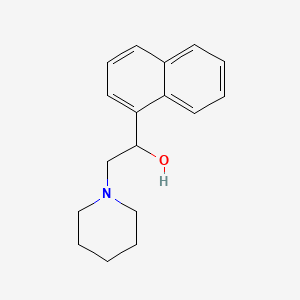
6-Chloro-2-(3-trifluoromethyl-phenyl)-pyrimidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-2-(3-trifluoromethyl-phenyl)-pyrimidine-4-carboxylic acid is a chemical compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The presence of a trifluoromethyl group and a carboxylic acid group in this compound makes it particularly interesting for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(3-trifluoromethyl-phenyl)-pyrimidine-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-trifluoromethyl aniline and 2,4-dichloropyrimidine.
Nucleophilic Substitution: The 3-trifluoromethyl aniline undergoes nucleophilic substitution with 2,4-dichloropyrimidine in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).
Hydrolysis: The resulting intermediate is then subjected to hydrolysis under acidic conditions to introduce the carboxylic acid group at the 4-position of the pyrimidine ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-2-(3-trifluoromethyl-phenyl)-pyrimidine-4-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and bases like sodium hydride or potassium carbonate.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include various substituted pyrimidines.
Oxidation Products: Oxidation can lead to the formation of pyrimidine N-oxides.
Coupling Products: Coupling reactions can produce biaryl compounds with diverse functional groups.
Wissenschaftliche Forschungsanwendungen
6-Chloro-2-(3-trifluoromethyl-phenyl)-pyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of enzyme inhibitors or as a ligand in biochemical assays.
Industry: The compound can be used in the production of agrochemicals or as an intermediate in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 6-Chloro-2-(3-trifluoromethyl-phenyl)-pyrimidine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the carboxylic acid group can facilitate interactions with target proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3-Trifluoromethyl-phenyl)-pyrimidine-4-carboxylic acid: Lacks the chlorine atom at the 6-position.
6-Bromo-2-(3-trifluoromethyl-phenyl)-pyrimidine-4-carboxylic acid: Contains a bromine atom instead of chlorine.
6-Chloro-2-phenyl-pyrimidine-4-carboxylic acid: Lacks the trifluoromethyl group.
Uniqueness
6-Chloro-2-(3-trifluoromethyl-phenyl)-pyrimidine-4-carboxylic acid is unique due to the combination of the trifluoromethyl group and the chlorine atom, which can significantly influence its chemical reactivity and biological activity. The trifluoromethyl group is known for its electron-withdrawing properties, which can enhance the compound’s stability and binding interactions in biological systems.
Eigenschaften
Molekularformel |
C12H6ClF3N2O2 |
|---|---|
Molekulargewicht |
302.63 g/mol |
IUPAC-Name |
6-chloro-2-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C12H6ClF3N2O2/c13-9-5-8(11(19)20)17-10(18-9)6-2-1-3-7(4-6)12(14,15)16/h1-5H,(H,19,20) |
InChI-Schlüssel |
YZERETMITWBVKI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NC(=CC(=N2)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-Chloro-4-(hydrazinesulfonyl)phenyl]acetamide](/img/structure/B13940577.png)
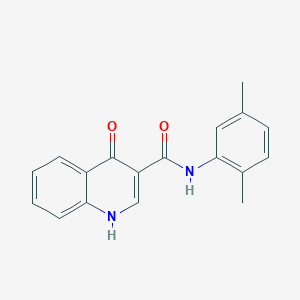


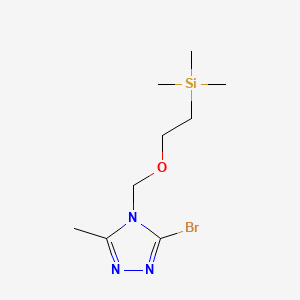
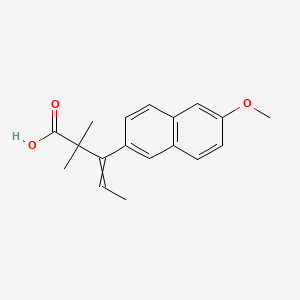
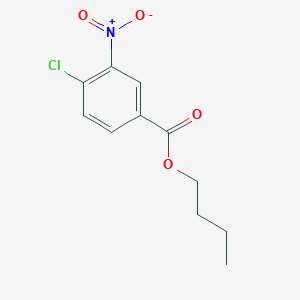
![Methyl 3-bromo-5-[2-(1-methylcyclopropyl)ethynyl]thiophene-2-carboxylate](/img/structure/B13940610.png)
![Phenol, 2,6-bis(1,1-dimethylethyl)-4-[(2,4,6-trimethylphenyl)methyl]-](/img/structure/B13940612.png)


